

An In-depth Technical Guide on the Thermochemical Properties of (Phenylthio)acetic Acid

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Compound of Interest

Compound Name: (Phenylthio)acetic acid

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the thermochemical properties of **(phenylthio)acetic acid**. A comprehensive literature search indicates a notable absence of experimentally determined thermochemical data, such as the standard enthalpies of formation, combustion, and sublimation, for this specific compound. In light of this, the guide provides a summary of the available physical and computed properties of **(phenylthio)acetic acid**. Furthermore, it outlines the established experimental protocols that would be employed for the determination of its thermochemical characteristics. This includes detailed methodologies for rotating bomb calorimetry, necessary for sulfur-containing organic compounds, and common techniques for measuring the enthalpy of sublimation. To provide a comparative context, thermochemical data for structurally related compounds are presented. The guide also notes the lack of available information regarding any signaling pathways associated with **(phenylthio)acetic acid**.

Introduction to (Phenylthio)acetic Acid

(Phenylthio)acetic acid, also known as S-phenylthioglycolic acid, is an organic compound with the chemical formula $C_6H_5SCH_2COOH$. It belongs to the class of thioglycolic acid derivatives and finds utility in chemical synthesis.^[1] Despite its applications, a thorough review of scientific literature and chemical databases reveals a significant gap in the experimental thermochemical data for this compound.

Physical and Computed Properties of (Phenylthio)acetic Acid

While experimental thermochemical data is not readily available, various sources provide fundamental physical and computed properties for **(phenylthio)acetic acid**. These are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₈ H ₈ O ₂ S	[2][3]
Molecular Weight	168.21 g/mol	[2][3]
Appearance	White to yellow powder/crystal	[4]
Melting Point	60-63 °C (lit.)	[1]
Boiling Point (Predicted)	314.4 ± 25.0 °C	[4]
Density (Predicted)	1.27 ± 0.1 g/cm ³	[4]
pKa (Predicted)	3.70 ± 0.10	
LogP (Octanol/Water Partition Coefficient)	1.9	[3]
Vapor Pressure (Predicted)	0.000197 mmHg at 25°C	[4]

Note: Predicted values are computationally derived and have not been experimentally verified.

Experimental Protocols for the Determination of Thermochemical Properties

The following sections detail the standard experimental methodologies that would be employed to determine the key thermochemical properties of **(phenylthio)acetic acid**.

Determination of the Enthalpy of Combustion

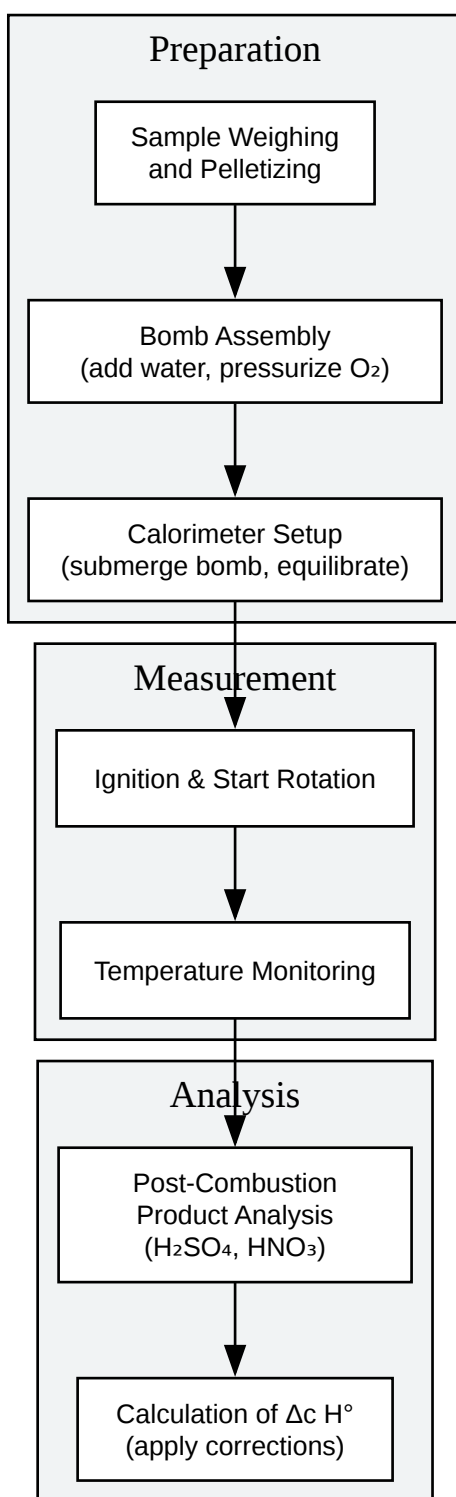
The standard enthalpy of combustion ($\Delta_c H^\circ$) of a sulfur-containing organic compound like **(phenylthio)acetic acid** is determined using a technique called rotating-bomb calorimetry. This

method is an advancement of static bomb calorimetry, designed to ensure that the combustion products, particularly sulfuric acid, form a homogeneous aqueous solution.

Experimental Protocol: Rotating-Bomb Calorimetry

- **Sample Preparation:** A precisely weighed pellet of **(phenylthio)acetic acid** is placed in a crucible within the combustion bomb. A known amount of distilled water is added to the bomb to dissolve the sulfur oxides produced during combustion.
- **Bomb Assembly:** The bomb is sealed and pressurized with a high-purity oxygen to approximately 3 MPa.
- **Calorimeter Setup:** The bomb is submerged in a known mass of water in a well-insulated calorimeter. The system is allowed to reach thermal equilibrium.
- **Ignition and Combustion:** The sample is ignited via an electrical fuse. The rotation of the bomb begins immediately after ignition to ensure the complete dissolution of gaseous SO_2 and SO_3 in the water, forming a uniform sulfuric acid solution.
- **Temperature Measurement:** The temperature of the calorimeter water is meticulously recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.
- **Product Analysis:** After combustion, the bomb is depressurized, and the liquid contents are analyzed to determine the concentrations of sulfuric acid and nitric acid (formed from residual nitrogen in the bomb).
- **Calculation:** The heat released during the combustion is calculated from the temperature rise of the calorimeter system and its previously determined heat capacity (calibrated using a standard substance like benzoic acid). Corrections are then applied for the heats of formation of nitric acid and sulfuric acid, the energy of ignition, and for deviations from standard state conditions to determine the standard enthalpy of combustion.

A generalized workflow for this process is illustrated in the diagram below.



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Workflow for Rotating-Bomb Calorimetry

Determination of the Enthalpy of Sublimation

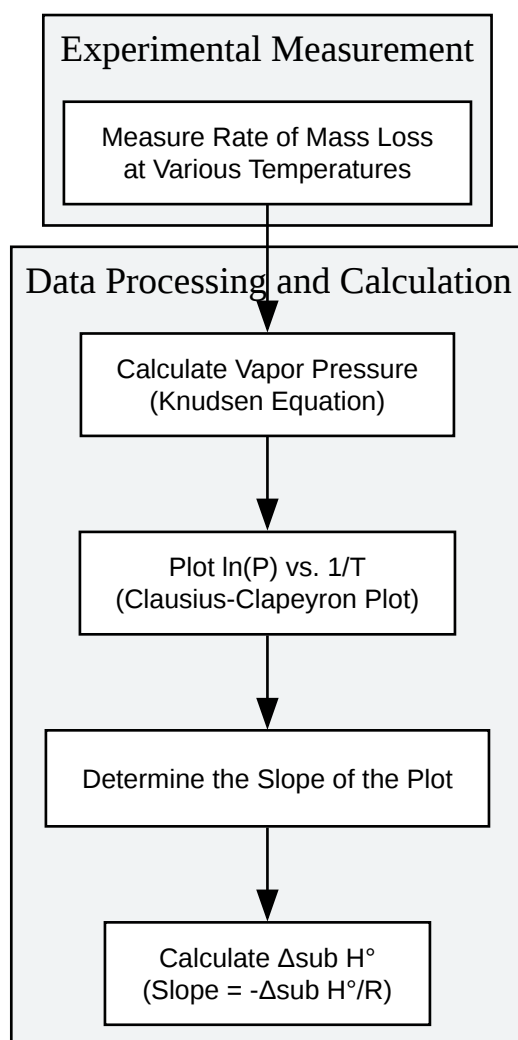
The standard enthalpy of sublimation ($\Delta_{\text{sub}} H^\circ$) is the energy required to transform one mole of a substance from the solid to the gaseous state. Several methods can be employed for its determination.

Experimental Protocol: Knudsen Effusion Method

The Knudsen effusion method is suitable for compounds with low vapor pressures.

- **Cell Preparation:** A small amount of the solid **(phenylthio)acetic acid** is placed in a Knudsen cell, which is a small container with a very small orifice.
- **High Vacuum & Temperature Control:** The cell is placed in a high-vacuum chamber and heated to a series of precisely controlled temperatures.
- **Mass Loss Measurement:** At each temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured. This is typically done using a microbalance.
- **Vapor Pressure Calculation:** The vapor pressure inside the cell at each temperature is calculated from the rate of mass loss using the Knudsen equation.
- **Clausius-Clapeyron Plot:** The natural logarithm of the vapor pressure is plotted against the inverse of the absolute temperature ($1/T$).
- **Enthalpy of Sublimation Calculation:** According to the Clausius-Clapeyron equation, the slope of this plot is equal to $-\Delta_{\text{sub}} H^\circ/R$, where R is the ideal gas constant. From this slope, the enthalpy of sublimation is determined.

The logical flow of determining the enthalpy of sublimation is depicted below.

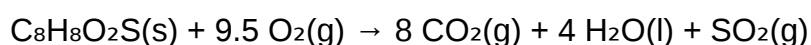


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Determination of Enthalpy of Sublimation

Derivation of the Enthalpy of Formation

Once the standard enthalpy of combustion ($\Delta_c H^\circ$) is experimentally determined, the standard enthalpy of formation ($\Delta_f H^\circ$) of **(phenylthio)acetic acid** ($\text{C}_8\text{H}_8\text{O}_2\text{S}$) in its solid state can be calculated using Hess's Law. The combustion reaction is:



The standard enthalpy of formation of the compound is calculated as:

$$\Delta_f H^\circ(\text{C}_8\text{H}_8\text{O}_2\text{S}, \text{s}) = [8 * \Delta_f H^\circ(\text{CO}_2, \text{g}) + 4 * \Delta_f H^\circ(\text{H}_2\text{O}, \text{l}) + \Delta_f H^\circ(\text{SO}_2, \text{g})] - \Delta_c H^\circ(\text{C}_8\text{H}_8\text{O}_2\text{S}, \text{s})$$

The standard enthalpies of formation for CO₂(g), H₂O(l), and SO₂(g) are well-established reference values.

The enthalpy of formation in the gaseous state can then be determined by combining the enthalpy of formation in the solid state with the enthalpy of sublimation:

$$\Delta_f H^\circ(\text{C}_8\text{H}_8\text{O}_2\text{S}, \text{g}) = \Delta_f H^\circ(\text{C}_8\text{H}_8\text{O}_2\text{S}, \text{s}) + \Delta_{\text{sub}} H^\circ(\text{C}_8\text{H}_8\text{O}_2\text{S})$$

Thermochemical Data of Structurally Related Compounds

To provide an estimate of the expected thermochemical values for **(phenylthio)acetic acid**, data for a structurally similar compound, 2-thiopheneacetic acid, is presented below.

Compound	$\Delta_c H^\circ(\text{s})$ (kJ/mol)	$\Delta_{\text{sub}} H^\circ$ (kJ/mol)	$\Delta_f H^\circ(\text{s})$ (kJ/mol)	$\Delta_f H^\circ(\text{g})$ (kJ/mol)	Reference
2-Thiopheneacetic Acid	-2955.5 ± 1.2	108.9 ± 1.1	-438.4 ± 1.6	-329.5 ± 1.9	[5]

Note: This data is for a related compound and should be used as a rough estimate only.

Signaling Pathways and Biological Activity

A comprehensive search of the literature did not yield any information on the involvement of **(phenylthio)acetic acid** in specific signaling pathways or significant biological activities relevant to drug development. Its primary documented use is as a reactant in chemical syntheses.[1]

Conclusion

There is a clear deficit in the publicly available, experimentally determined thermochemical data for **(phenylthio)acetic acid**. This guide provides the foundational knowledge of the experimental methodologies—namely rotating-bomb calorimetry and the Knudsen effusion method—that are required to obtain this crucial data. The provided protocols and workflows can serve as a blueprint for researchers aiming to characterize the thermodynamic properties

of this and other sulfur-containing organic compounds. The thermochemical data of 2-thiopheneacetic acid offers a point of comparison for future experimental work. Further research is necessary to establish the thermochemical properties and to explore any potential biological activities of **(phenylthio)acetic acid**.

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References

- 1. (PHENYLTHIO)ACETIC ACID | 103-04-8 [chemicalbook.com]
- 2. Acetic acid, (phenylthio)- (CAS 103-04-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. (Phenylthio)acetic acid | C₈H₈O₂S | CID 59541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (phenylthio)acetic [chembk.com]
- 5. Thermochemistry of 2- and 3-thiopheneacetic acids: calorimetric and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
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